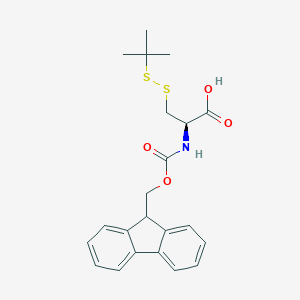

Fmoc-Cys(StBu)-OH

説明

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid, is a useful research compound. Its molecular formula is C22H25NO4S2 and its molecular weight is 431,6 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

“Fmoc-Cys(StBu)-OH”は、ペプチド合成で一般的に使用されます . これは、タンパク質の生成に不可欠なペプチド結合の形成に使用される標準的なアミノ酸試薬です。 これは、生化学および分子生物学研究における重要なツールとなっています .

エピトープ特異的抗体の開発

この化合物は、エピトープ特異的抗体の開発に使用されます . これらは、抗原上の特定の部位(エピトープ)に結合するように設計された抗体であり、ワクチンの開発や診断検査に役立ちます .

細胞シグナル伝達研究

“this compound”は、細胞シグナル伝達に関連する研究に使用されます . これは、細胞受容体と相互作用するペプチドに組み込むことができ、研究者は細胞がお互いにどのようにコミュニケーションをとっているかを研究できます .

バイオマーカー発見

この化合物は、病気のバイオマーカーの発見に使用されます . これをペプチドに組み込み、これらのペプチドが生物試料とどのように相互作用するかを観察することにより、研究者は特定の病気の存在を示す可能性のあるバイオマーカーを特定できます .

部位特異的タグの導入

作用機序

Target of Action

Fmoc-Cys(StBu)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound operates through a mechanism known as Fmoc-based solid phase synthesis . This process involves the use of a solid support, onto which the peptide chain is built. The Fmoc group serves as a temporary protection for the amino group during the synthesis process . The StBu group protects the thiol group of the cysteine residue . These protecting groups can be removed under specific conditions, allowing the peptide chain to be extended .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the synthesis of peptides through native chemical ligation (NCL) . This process allows for the convergent synthesis of proteins, revolutionizing the field . The compound’s role in this pathway involves the formation of peptide a-thioesters, which are key intermediates in the process .

Pharmacokinetics

Its utility in peptide synthesis is influenced by its stability under the conditions used for fmoc deprotection .

Result of Action

The result of the action of this compound is the successful synthesis of peptide sequences . The compound enables the creation of peptide a-thioesters, which can be directly used in native chemical ligation reactions . This leads to the formation of complex peptides and proteins, which can have various biological activities.

Action Environment

The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the stability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection is a critical factor . Additionally, the compound’s effectiveness can be influenced by the pH of the environment, with neutral pH being optimal for its use in native chemical ligation .

特性

IUPAC Name |

(2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUMTHLUTJOUML-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224036 | |

| Record name | 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73724-43-3 | |

| Record name | 3-[(1,1-Dimethylethyl)dithio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73724-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073724433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(1,1-dimethylethyl)dithio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of synthesizing Fmoc-Cys(StBu)-CH2-COOH and its methyl ester?

A1: These compounds, classified as β3-amino acids, are not found naturally but hold significant potential in peptide research. The synthesis of Fmoc-Cys(StBu)-CH2-COOH and its methyl ester, utilizing Fmoc-Cys(StBu)-OH as a starting material, provides valuable building blocks for creating peptides with modified backbones [, ]. These modifications can influence peptide structure, stability, and biological activity, opening avenues for developing novel therapeutics and investigating protein structure-function relationships.

Q2: How is this compound utilized in peptide synthesis?

A2: this compound serves as a protected form of cysteine, a sulfur-containing amino acid, used in solid-phase peptide synthesis []. The Fmoc group acts as a temporary protecting group for the amino group, while the StBu group protects the reactive thiol (SH) group of cysteine. This strategy enables the controlled and sequential addition of amino acids during peptide chain assembly.

Q3: What is a key advantage of using the StBu protecting group in this compound for peptide synthesis?

A3: The StBu group offers a significant advantage in that it can be selectively removed after peptide synthesis without affecting other sensitive protecting groups commonly used in peptide chemistry []. This selectivity is crucial for generating peptides with specific disulfide bond patterns, mimicking the natural structures and functions of many proteins.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。